molecular formula C31H31ClN4O5 B608311 KBP-7018 hydrochloride CAS No. 1613437-67-4

KBP-7018 hydrochloride

カタログ番号 B608311
CAS番号: 1613437-67-4
分子量: 575.06
InChIキー: XLHCKSFNYWEWMS-FJBFXRHMSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KBP-7018 Hydrochloride is a novel, tyrosine kinase-selective inhibitor with potent effects on three fibrotic kinases (c-KIT, PDGFR, and RET).

科学的研究の応用

Pharmacokinetics and Potential as a Tyrosine Kinase Inhibitor

KBP-7018 hydrochloride shows promise as a treatment for idiopathic pulmonary fibrosis, acting as a novel selective tyrosine kinase inhibitor. Its pharmacokinetic properties have been characterized in various animal models, indicating its potential for clinical development. Key findings include moderate bioavailability, low systemic clearance in rodents and monkeys, and a steady-state volume of distribution across species. These properties suggest KBP-7018's suitability for further oral solid dosage design in upcoming clinical trials (Huang et al., 2015).

Efficacy in Pulmonary Fibrosis Models

KBP-7018 has demonstrated potent effects on three fibrotic kinases (c-KIT, PDGFR, and RET), and its pharmacokinetics were favorable in animal studies. In a bleomycin-induced mouse pulmonary fibrosis model, KBP-7018 improved survival rates in a dose-dependent manner. Its efficacy compared to nintedanib, an existing antifibrosis agent, indicates its potential as a therapeutic for idiopathic pulmonary fibrosis, warranting phase I clinical trials (Huang et al., 2017).

Antibacterial Activity

KBP-7072, a related compound, has been studied for its antibacterial properties, specifically against the Acinetobacter baumannii species complex. This third-generation tetracycline demonstrated potent in vitro activity against recent geographically diverse, molecularly characterized, and drug-resistant A. baumannii isolates. Its activity against both carbapenem-resistant and colistin-resistant isolates makes it a promising candidate for the treatment of serious infections caused by A. baumannii (Huband et al., 2020).

Pharmacokinetics in Animal Models

KBP-7072's pharmacokinetics were assessed in various animal models, including Sprague-Dawley rats and beagle dogs. The study found a linear pharmacokinetic profile after administration, with oral bioavailability ranging from 12% to 32%. These results confirm the suitability of KBP-7072 for once-daily oral and intravenous administration in clinical studies (Tan et al., 2020).

Activity against Clinical Isolates

Another study on KBP-7072 showed its potent in vitro activity against a range of Gram-positive and Gram-negative bacterial pathogens. This included activity against Staphylococcus aureus, methicillin-resistant S. aureus, and Streptococcus pneumoniae, among others. The broad spectrum of activity against WHO priority pathogens indicates its potential for treating various bacterial infections (Huband et al., 2021).

PK/PD Evaluation in Murine Models

KBP-7072's pharmacokinetic/pharmacodynamic (PK/PD) relationship was evaluated in neutropenic murine pneumonia models against Staphylococcus aureus and Streptococcus pneumoniae. The study helped establish the PK/PD parameters correlating with efficacy, aiding in the design of clinical studies for community-acquired bacterial pneumonia treatment (Lepak et al., 2018).

特性

CAS番号

1613437-67-4

製品名

KBP-7018 hydrochloride

分子式

C31H31ClN4O5

分子量

575.06

IUPAC名

methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrochloride

InChI

InChI=1S/C31H30N4O5.ClH/c1-39-31(38)22-7-9-24-25(18-22)33-30(37)28(24)29(20-5-3-2-4-6-20)32-23-8-10-26-21(17-23)11-12-35(26)27(36)19-34-13-15-40-16-14-34;/h2-10,17-18,33,37H,11-16,19H2,1H3;1H

InChIキー

XLHCKSFNYWEWMS-FJBFXRHMSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC4=C(C=C3)N(CC4)C(=O)CN5CCOCC5)C6=CC=CC=C6.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

KBP-7018 Hydrochloride;  KBP7018 Hydrochloride;  KBP 7018 Hydrochloride;  KBP-7018 HCl; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KBP-7018 hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
KBP-7018 hydrochloride
Reactant of Route 3
Reactant of Route 3
KBP-7018 hydrochloride
Reactant of Route 4
KBP-7018 hydrochloride
Reactant of Route 5
Reactant of Route 5
KBP-7018 hydrochloride
Reactant of Route 6
KBP-7018 hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。